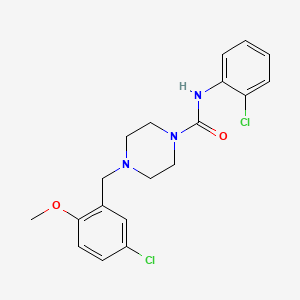
4-(5-chloro-2-methoxybenzyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide
Descripción general
Descripción
4-(5-chloro-2-methoxybenzyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is also known as ML204 and is a potent and selective blocker of the Kv7.2/7.3 potassium channels.
Mecanismo De Acción
ML204 blocks the Kv7.2/7.3 potassium channels by binding to a specific site on the channel protein. This binding prevents the movement of potassium ions through the channel, leading to a decrease in neuronal excitability and smooth muscle contraction. The selectivity of ML204 for Kv7.2/7.3 channels over other potassium channels is due to the specific amino acid residues in the channel protein that interact with the compound.
Biochemical and Physiological Effects
ML204 has been shown to have several biochemical and physiological effects in vitro and in vivo. In neuronal cells, ML204 reduces the firing rate and increases the threshold for action potential generation. In smooth muscle cells, ML204 decreases contractility and relaxes the tissue. In pancreatic beta cells, ML204 increases insulin secretion. These effects are consistent with the known functions of Kv7.2/7.3 channels in these cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ML204 is its selectivity for Kv7.2/7.3 channels, which allows for the specific study of these channels without affecting other potassium channels. ML204 is also relatively easy to synthesize and has a high solubility in aqueous solutions. However, one limitation of ML204 is its relatively short half-life in vivo, which may limit its usefulness in animal studies. Additionally, ML204 may have off-target effects at high concentrations, which should be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for the study of ML204 and Kv7.2/7.3 channels. One area of interest is the development of new compounds that have improved pharmacokinetic properties and selectivity for Kv7.2/7.3 channels. Another area of interest is the investigation of the role of Kv7.2/7.3 channels in other diseases, such as cancer and cardiovascular disease. Additionally, the use of ML204 in combination with other drugs may have synergistic effects and could lead to the development of new therapies for various diseases.
Aplicaciones Científicas De Investigación
The Kv7.2/7.3 potassium channels are important targets for drug discovery due to their involvement in several physiological processes, including neuronal excitability, insulin secretion, and smooth muscle contraction. ML204 has been shown to selectively block these channels, making it a valuable tool for studying their function and potential therapeutic applications. ML204 has been used in several studies to investigate the role of Kv7.2/7.3 channels in various diseases, including epilepsy, hypertension, and diabetes.
Propiedades
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)methyl]-N-(2-chlorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O2/c1-26-18-7-6-15(20)12-14(18)13-23-8-10-24(11-9-23)19(25)22-17-5-3-2-4-16(17)21/h2-7,12H,8-11,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZVKPVXONCSKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-isobutyl-1-methyl-4-({5-[(1-naphthyloxy)methyl]-2-furoyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B4836788.png)
![ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4836794.png)
![1-[2-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4836796.png)
![N-[1-[(cyclohexylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B4836799.png)
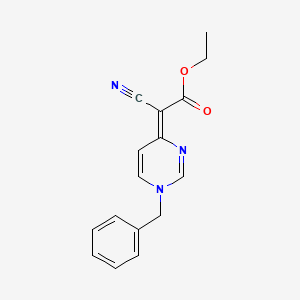
![4-(allyloxy)-N-bicyclo[2.2.1]hept-2-ylbenzamide](/img/structure/B4836807.png)
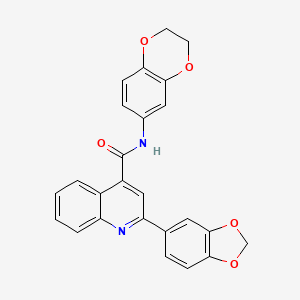
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4836816.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B4836827.png)
![3-(4-methylphenyl)-6-(1-piperidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4836834.png)
![4-bromo-1-methyl-N'-[4-(3-thietanyloxy)benzylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B4836841.png)
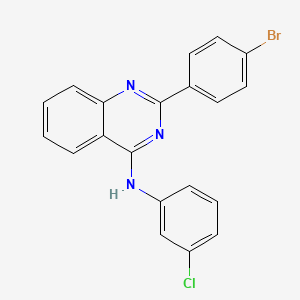
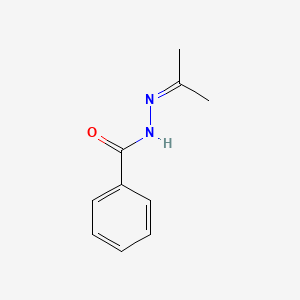
![5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B4836898.png)